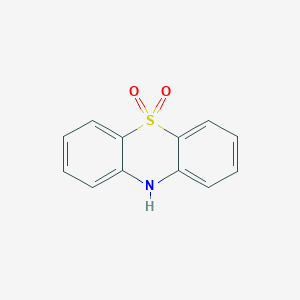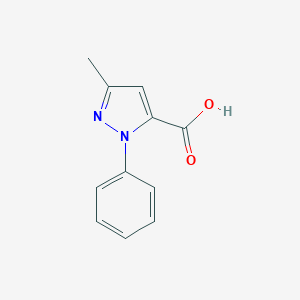
N-Octadecylacrylamide
Übersicht
Beschreibung
Synthesis Analysis
ODA is synthesized and polymerized under specific conditions. For instance, polymerization in Langmuir-Blodgett multilayers is achieved through ultra-violet irradiation, resulting in uniform thin films with high stability against solvents. The difference in solubilities between the unpolymerized and polymerized forms suggests its potential as a negative resist material (Miyashita et al., 1987).
Molecular Structure Analysis
The structure of ODA and its polymers has been characterized using various techniques. Studies have shown that ODA polymers exhibit distinct transitions related to the melting of side chains, glass temperature, and high elastic state, providing a molecular interpretation of these processes (Borisova et al., 1977).
Chemical Reactions and Properties
The reactivity and chemical properties of ODA polymers are influenced by their structure. The synthesis involves free radical reactions, leading to amphiphilic polymers with unique solution properties in water. These properties are due to the presence of pendent n-octadecyl groups, which affect the polymer's behavior in solution (Winnik et al., 1992).
Physical Properties Analysis
The physical properties of ODA and its derivatives have been explored through various studies. For example, the polymer's dielectric relaxation, refractive index, IR absorption, and thermomechanical behavior reveal transitions associated with the polymer's side chains, glass temperature, and high elastic state, offering insights into its molecular structure and behavior (Borisova et al., 1977).
Chemical Properties Analysis
ODA and its polymers exhibit amphiphilic behavior due to their unique chemical structure, influencing their solution properties and interactions. The introduction of n-octadecyl groups results in polymers capable of forming multimolecular micelles and undergoing phase transitions, which are critical for their application in various domains (Winnik et al., 1992).
Wissenschaftliche Forschungsanwendungen
Polymerization and Film Formation : ODA can form stable solid condensed monolayers that are polymerized by ultra-violet irradiation. This process creates uniform thin films with high stability against solvents, suggesting potential use as a deep ultra-violet-sensitive negative resist (Miyashita, Yoshida, Murakata, & Matsuda, 1987).
Dielectric Relaxation and Thermomechanical Behavior : ODA's copolymers exhibit interesting properties like dielectric relaxation and thermomechanical behavior in certain temperature ranges, which are important for understanding its molecular structure and transitions (Borisova, Burshtein, Nikonorova, Shibayev, Moiseyenko, & Platé, 1977).
Electrophoresis Applications : In electrophoresis, proteins' mobility can be affected by hydrophobic residues in gels containing ODA copolymers. This property is useful for obtaining protein association constants with alkyl residues (Chen & Morawetz, 1981).
Copolymer Formation and Solution Properties : ODA forms copolymers with N-isopropylacrylamide and N-L-valine acrylamide, which exhibit properties like pH-dependent phase separation and formation of polymeric micelles in water (Poncet-Legrand & Winnik, 2001).
Nanocrystal Fabrication and Polymerization : Nanocrystals of ODA can be prepared by the reprecipitation method, and their polymerization exhibits interesting characteristics like varying molecular weight depending on the preparation conditions (Abe, Okada, Kimura, Shimada, Matsuda, Masuhara, Kasai, & Oikawa, 2008).
Reactivity Ratios and Copolymerization Parameters : Studies on reactivity ratios and copolymerization parameters of ODA provide insights into its chemical behavior and potential applications in polymer science (Jordan, Bennett, Shuman, & Wrigley, 1970).
Liposome and Hydrophobic Polymer Interactions : ODA's interactions with liposomes and hydrophobically-modified polymers offer potential applications in modeling biological systems like the cytoskeleton (Ringsdorf, Sackmann, Simon, & Winnik, 1993).
Safety And Hazards
N-Octadecylacrylamide is toxic if swallowed. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Future research on N-Octadecylacrylamide could focus on its self-assembly properties. For instance, it has been shown that statistical copolymers of octadecyl acrylamide and hydroxyethyl acrylamide can form self-assembled lamellae, whose structures depend on both the comonomer composition and the annealing temperature .
Eigenschaften
IUPAC Name |
N-octadecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVYEGPPMQTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31472-14-7 | |
| Record name | Poly(N-octadecylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50934008 | |
| Record name | N-Octadecylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octadecylacrylamide | |
CAS RN |
1506-54-3 | |
| Record name | Octadecylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octadecylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octadecylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octadecylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

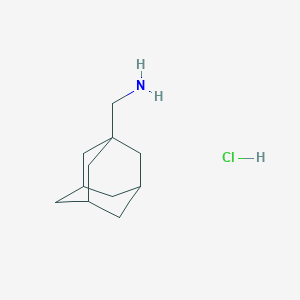
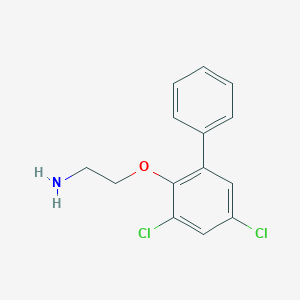
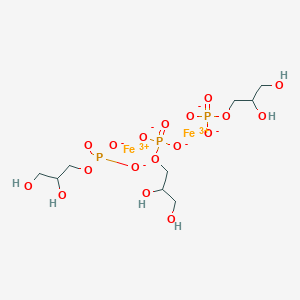
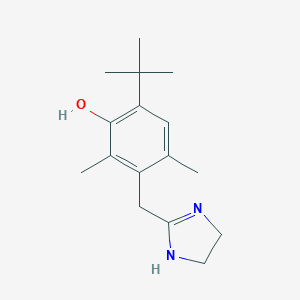
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
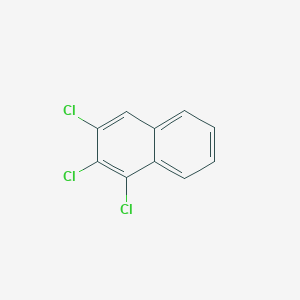
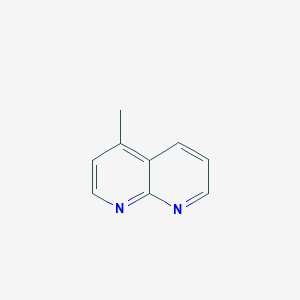
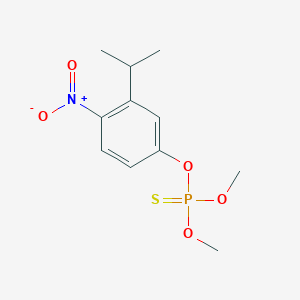
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)

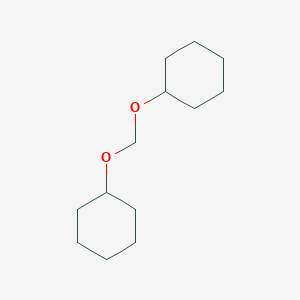
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
